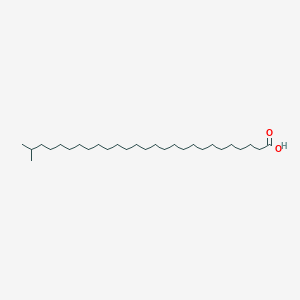

Isomontanic acid

Description

Isomontanic acid, a branched-chain carboxylic acid, is industrially significant due to its unique physicochemical properties. Such compounds are widely used in lubricants, plasticizers, and as intermediates in organic synthesis. Their branched structures confer advantages like low volatility, thermal stability, and compatibility with nonpolar matrices, making them valuable in industrial applications.

Properties

CAS No. |

5638-08-4 |

|---|---|

Molecular Formula |

C28H56O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

26-methylheptacosanoic acid |

InChI |

InChI=1S/C28H56O2/c1-27(2)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(29)30/h27H,3-26H2,1-2H3,(H,29,30) |

InChI Key |

GCUBDUZUXAQLEY-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similar Compounds

Two compounds structurally and functionally analogous to isomontanic acid are:

- 2-Ethylhexanoic acid (CAS 149-57-5): A branched C8 carboxylic acid with a distinct ethyl side chain.

- Neodecanoic acid (CAS 26896-18-4): A highly branched C10 carboxylic acid with a tertiary carbon structure.

Comparative Analysis

The table below summarizes key properties of this compound (inferred as isooctanoic acid) and its analogs:

Key Differences:

- Branching Complexity: Neodecanoic acid’s tertiary branching enhances steric hindrance, improving oxidative stability compared to isooctanoic acid .

- Chain Length: Neodecanoic acid’s longer carbon chain increases molecular weight and boiling point, making it suitable for high-temperature applications.

- Functionality: 2-Ethylhexanoic acid’s linear ethyl group facilitates better compatibility with polar polymers like PVC, whereas isooctanoic acid is preferred in nonpolar lubricants.

Thermal Stability

Branched carboxylic acids like isooctanoic acid exhibit superior thermal stability compared to linear analogs (e.g., octanoic acid). This property is critical in lubricant formulations, where decomposition at high temperatures must be minimized .

Solubility and Reactivity

The slight water solubility of isooctanoic acid (unlike 2-ethylhexanoic acid) allows its use in emulsions, while its branched structure reduces reactivity with metals, enhancing corrosion resistance .

Industrial Use Cases

- 2-Ethylhexanoic Acid: Dominates in PVC stabilizers due to its metal-complexing ability.

- Neodecanoic Acid: Used in anticorrosive coatings for its hydrophobic properties .

Q & A

Q. How to optimize reaction conditions for this compound synthesis while minimizing by-products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.